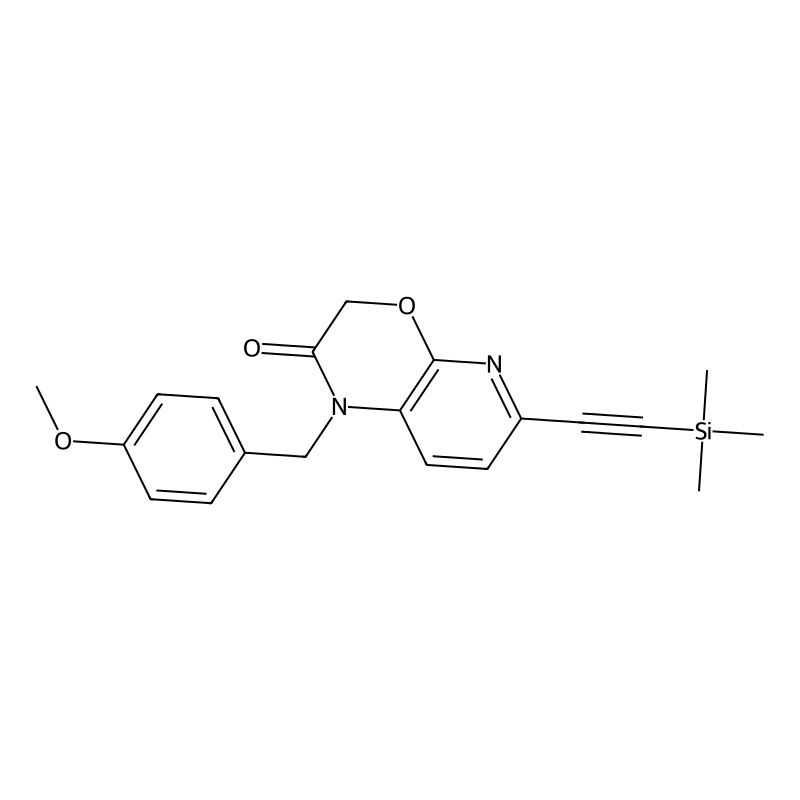

1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Role in Drug Discovery

MB-TEPO is a heterocyclic molecule containing a pyrido[2,3-b][1,4]oxazine ring system. This class of molecules has been explored for potential applications in medicinal chemistry due to their ability to interact with various biological targets [1]. Studies have investigated their activity against cancer cell lines [1, 2].

References

1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a complex organic compound with the molecular formula and a molecular weight of approximately 366.5 g/mol. This compound features a pyrido[2,3-b][1,4]oxazine core structure, which is characterized by a fused bicyclic system that includes both nitrogen and oxygen atoms. The presence of the methoxybenzyl and trimethylsilyl ethynyl substituents contributes to its unique chemical properties and potential biological activities .

- Alkyne Reactions: The trimethylsilyl ethynyl group can participate in nucleophilic additions and coupling reactions, making it a versatile intermediate in organic synthesis.

- Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids under appropriate conditions.

- Cyclization: The nitrogen atoms in the pyrido[2,3-b][1,4]oxazine structure may engage in further cyclization reactions, potentially leading to new heterocyclic compounds .

The synthesis of 1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves multi-step organic reactions:

- Formation of the Pyrido[2,3-b][1,4]oxazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as amino ketones and aldehydes.

- Introduction of the Methoxybenzyl Group: This step often involves alkylation reactions where a methoxybenzyl halide is reacted with the nitrogen atom of the pyridine component.

- Ethynylation: The trimethylsilyl ethynyl group can be introduced via Sonogashira coupling or similar methods using suitable alkyne precursors .

This compound has potential applications in various fields:

- Pharmaceutical Development: Due to its structural features and possible biological activities, it may serve as a lead compound in drug discovery.

- Material Science: Its unique chemical properties could be exploited in developing novel materials or coatings.

- Chemical Research: It serves as an important intermediate in synthetic organic chemistry for creating more complex molecules .

Interaction studies involving 1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one are essential for understanding its mechanisms of action and potential therapeutic effects. These studies may include:

- Binding Affinity Assessments: Evaluating how well this compound binds to specific biological targets such as enzymes or receptors.

- Synergistic Effects: Investigating whether it enhances or diminishes the effects of other drugs when used in combination therapies.

- Toxicological Studies: Assessing safety profiles through in vitro and in vivo experiments to determine any adverse effects associated with its use .

Several compounds share structural similarities with 1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | C20H22N2O3I | Contains iodine substitution which may enhance biological activity |

| 6-(Phenylethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | C20H18N2O2 | Lacks the trimethylsilyl group but retains similar core structure |

| 6-Acetyl-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | C21H24N2O3 | Features an acetyl group that may alter reactivity and biological profile |

The uniqueness of 1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one lies in its specific combination of functional groups that may impart distinct chemical reactivity and biological properties compared to these similar compounds.